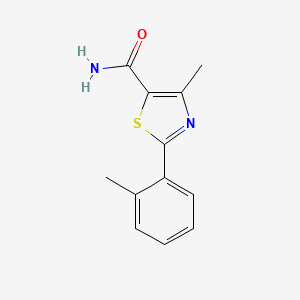

4-Methyl-2-(o-tolyl)thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole derivatives, including compounds structurally similar to 4-Methyl-2-(o-tolyl)thiazole-5-carboxamide, are of significant interest in organic chemistry due to their diverse chemical activities and presence in compounds with varied biological activities. They have been extensively studied for their potential in creating pharmacologically active compounds, highlighting their importance in both synthetic and medicinal chemistry (Childers et al., 2013).

Synthesis Analysis

The regioselective synthesis of thiazole derivatives can be achieved through the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, producing thiazole-5-carboxamides among other products. This method is noted for its wide-ranging isocyanide reactivity and rapid, catalyst-free reaction times, offering high yields and confirming the potential for synthesizing compounds with similar structures to this compound (Singh et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives can be conducted through various spectroscopic and theoretical methods. For instance, detailed structural, electronic, and spectroscopic studies of similar compounds use density functional theory (DFT) and involve vibrational analysis via FT-IR and FT-Raman spectra, providing insights into the stability, molecular properties, and intermolecular interactions (Singh et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives are synthesized through a variety of chemical reactions, including cyclizations and condensations. Their chemical properties, such as reactivity towards different chemical reagents and conditions, enable the creation of a vast array of compounds with diverse functionalities. The synthesis methods and resulting chemical properties depend significantly on the substituents and reaction conditions employed (Lingaraju et al., 2012).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, can be influenced by their molecular structure and substitution patterns. Analyzing these properties requires comprehensive experimental data, often obtained through methods like X-ray diffraction for crystal structure determination. Such analyses provide valuable information for understanding the behavior of these compounds under different physical conditions (Kumar et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications in synthetic chemistry. Studies on these compounds focus on their synthesis, reaction mechanisms, and potential as intermediates for further chemical transformations. The diverse reactivity patterns of thiazole derivatives underscore their utility in producing a wide range of chemical entities for various applications (Vaddula et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities The synthesis of 4-Methyl-2-(o-tolyl)thiazole-5-carboxamide derivatives has been extensively studied due to their significant biological activities. One study reported the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives, demonstrating their effective antimicrobial activities against Gram-positive bacteria such as S. aureus and B. Subtilis, as well as Gram-negative bacteria like E. coli and P. aeruginosa (Mhaske et al., 2011).

Fungicidal Applications Thiazole-5-carboxamide compounds also show promising fungicidal properties. Research has synthesized novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides and demonstrated their high inhibition rates against Pellicularia sasakii, highlighting their potential in addressing fungal infections (Li Wei, 2012).

Anticancer Potential The thiazole-5-carboxamide framework has been utilized to develop compounds with anticancer activities. Studies have synthesized novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines, identifying specific compounds that exhibit significant activity and presenting a potential pathway for cancer treatment (Wen-Xi Cai et al., 2016).

Corrosion Inhibition Apart from biomedical applications, thiazole derivatives like this compound have been studied for their corrosion inhibition properties. Research has shown that certain thiazole derivatives effectively inhibit the corrosion of mild steel in acidic solutions, indicating their potential in industrial applications to protect metals from corrosion (K. F. Khaled & M. Amin, 2009).

Zukünftige Richtungen

Thiazoles and their derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Therefore, future research could focus on the synthesis and biological activity evaluation of “4-Methyl-2-(o-tolyl)thiazole-5-carboxamide” and its derivatives.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . These compounds often interact with various cellular targets, leading to their diverse biological activities .

Mode of Action

For instance, they can bind with high affinity to multiple receptors, leading to changes in cellular function . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic and nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, contributing to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-7-5-3-4-6-9(7)12-14-8(2)10(16-12)11(13)15/h3-6H,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSMZCHUYBSXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)

![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)

![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)